![molecular formula C17H16N2O3 B2440367 N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide CAS No. 1645528-38-6](/img/structure/B2440367.png)
N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide, also known as CMMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies.
Scientific Research Applications
Polymer Synthesis and Properties
Hyperbranched Aromatic Polyamides : Studies have highlighted the synthesis and characterization of hyperbranched aromatic polyamides, demonstrating the utility of similar compounds in creating polymers with desirable properties such as solubility in various organic solvents and specific molecular weight characteristics. Such polymers have applications in coatings, adhesives, and as components in composite materials due to their thermal stability and mechanical properties (Yang, Jikei, & Kakimoto, 1999).
Medicinal Chemistry
Neuroleptic Activity of Benzamides : Research into benzamides, structurally similar to N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide, has revealed their potential as neuroleptics. Studies have designed and synthesized benzamides to evaluate their inhibitory effects on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity. Such findings suggest the applicability of related benzamide compounds in developing treatments for disorders such as psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antifolate Properties : Compounds with the benzamide moiety have been investigated for their antifolate properties, which are critical in cancer chemotherapy. By inhibiting dihydrofolate reductase, these compounds can suppress the proliferation of cancer cells, indicating the potential for similar compounds in cancer treatment (Degraw, Christie, Colwell, & Sirotnak, 1992).
Organic Synthesis and Material Science
Colorimetric Sensing : Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has uncovered their application in colorimetric sensing of fluoride anions. These compounds can undergo a color change in response to specific ions, making them useful for environmental monitoring and analysis (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
Enantioselective Synthesis : The synthesis of piperidines from precursors, including benzamides, demonstrates the role of such compounds in enantioselective synthesis, which is vital for producing chiral drugs and molecules with specific biological activities (Calvez, Chiaroni, & Langlois, 1998).
Targeted Radiotherapy : Benzamide derivatives have been evaluated for targeted radiotherapy of metastatic melanoma, binding melanin and exhibiting high tumor uptake and retention. This research underscores the therapeutic potential of benzamide derivatives in oncology, particularly for conditions like melanoma (Joyal, Barrett, Marquis, Chen, Hillier, Maresca, Boyd, Gage, Nimmagadda, Kronauge, Friebe, Dinkelborg, Stubbs, Stabin, Mairs, Pomper, & Babich, 2010).
properties
IUPAC Name |
N-(cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-4-5-9-16(15)22-12-13-6-2-3-7-14(13)17(20)19-11-10-18/h2-9H,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTKZDVHIVNFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=CC=C2C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid](/img/structure/B2440285.png)
![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2440288.png)
![1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2440290.png)
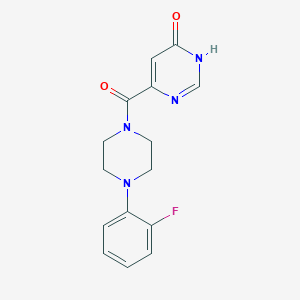
![N-(2-furylmethyl)-4-{[4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2440293.png)
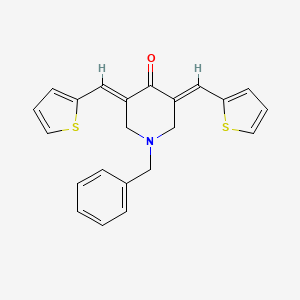
![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)
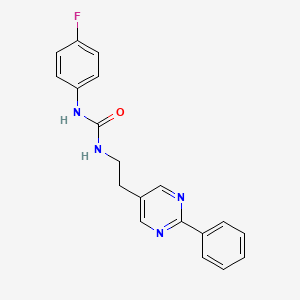
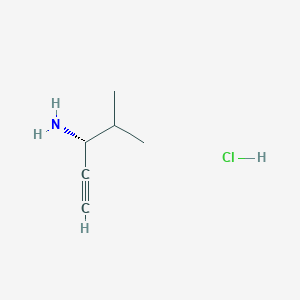
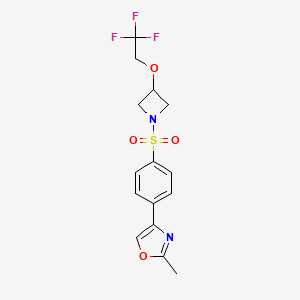
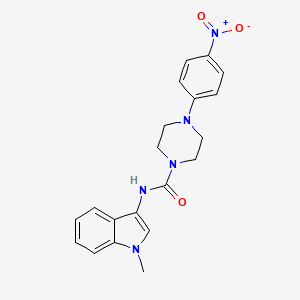
![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)

